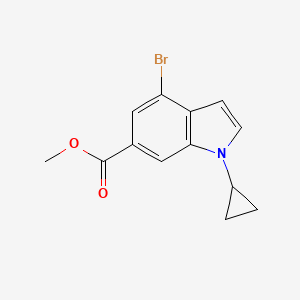

![molecular formula C15H14N2O3S3 B2698223 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide CAS No. 2097883-93-5](/img/structure/B2698223.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

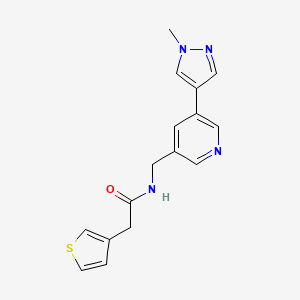

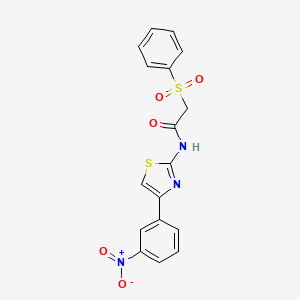

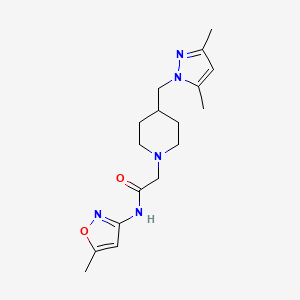

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide” is a complex organic compound that contains a sulfonamide group . Sulfonamides are typically crystalline and many important drugs contain the sulfonamide group . This compound also contains a pyridine moiety, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

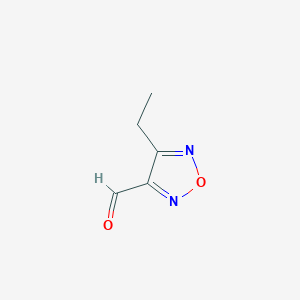

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . In a study, five ionic liquids of pyridinium sulfonamide (ILs) were prepared from pyridine by amination followed by a reaction with a phenyl sulfonyl chloride .Molecular Structure Analysis

The sulfonamide functional group in this compound consists of a sulfonyl group (O=S=O) connected to an amine group (-NH2) . The compound also contains a bithiophene moiety, which is a type of thiophene, a sulfur-containing heterocyclic compound .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Scientific Research Applications

Synthesis of Aromatic Ketones

This compound could be used in the synthesis of aromatic ketones. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This process is significant as aromatic ketones are important pharmaceutical intermediates .

Organic Semiconductors

Compounds containing thiophene, bithiophene or oligothiophene motifs are used in various fields of science and technology, including organic chemistry, synthesis, material science, technology, medicine, and pharmaceutical science . They are particularly popular in the field of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Oligo- and polythiophenes, which include the bithiophene motif, are extensively studied for their applications in OLEDs . They exhibit optoelectronic properties such as luminescence, which is crucial for OLED technology .

Organic Field-Effect Transistors (OFETs)

The bithiophene motif is also used in the development of OFETs . The charge carrier mobility of these compounds makes them suitable for this application .

Organic Solar Cells (OSCs) and Other Photovoltaic Applications

Oligo- and polythiophenes are used in OSCs and other photovoltaic applications . Their tunability of the HOMO-LUMO energy gap makes them suitable for these applications .

Conductivity-Based Sensors and Biosensors

The bithiophene motif is used in the development of conductivity-based sensors and biosensors . The ease of functionalization and the possibility to obtain both oligomers and polymers in a straightforward and controlled way make its derivatives suitable building blocks for these materials .

Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)

The compound could be used as a base for the development of novel hole-transport materials (HTMs) for perovskite solar cells (PSCs) . The study showed that all seven newly small molecules were excellent candidates for a novel PSC .

Synthesis of Novel Bithiophene Derivatives

The compound could be used in the synthesis of novel bithiophene derivatives . New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of these derivatives .

Mechanism of Action

Target of action

The compound contains a sulfonamide group, which is a common feature in many drugs. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . .

Mode of action

If this compound acts like other sulfonamides, it would likely act as a competitive inhibitor of its target enzyme, preventing the normal substrate from binding and thus inhibiting the reaction .

Biochemical pathways

Again, if this compound acts like other sulfonamides, it would affect the synthesis of folic acid, a crucial component for DNA synthesis in bacteria. This would lead to an inability for the bacteria to replicate .

Result of action

If this compound were to inhibit folic acid synthesis in bacteria, the result would be an inability for the bacteria to replicate, leading to a halt in the growth of the bacterial population .

properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S3/c18-12(10-17-23(19,20)11-3-1-7-16-9-11)13-5-6-15(22-13)14-4-2-8-21-14/h1-9,12,17-18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXGCQBTMYCDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2698143.png)

![3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2698144.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2698145.png)

![Methyl 2-(6-bromoimidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B2698147.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2698151.png)

![2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid](/img/structure/B2698159.png)